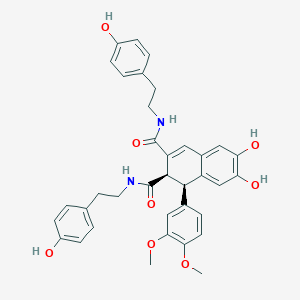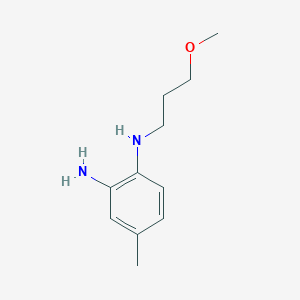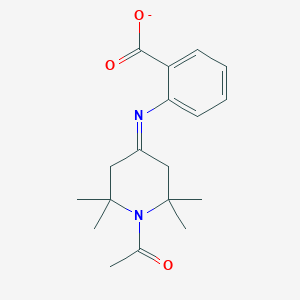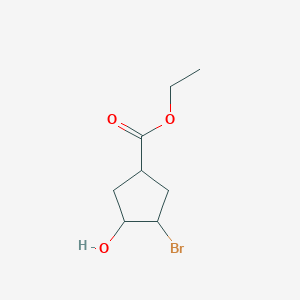![molecular formula C9H9BF3NO3 B13059992 {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoroethyl carbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} typically involves the reaction of 3-aminophenylboronic acid with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound} are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The trifluoroethyl carbamoyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} primarily involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the development of enzyme inhibitors, where the compound can bind to the active site of the enzyme, thereby inhibiting its activity . The trifluoroethyl carbamoyl group also contributes to the compound’s reactivity and stability, enhancing its overall effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group and two hydroxyl groups attached to boron.
3-Formylphenylboronic Acid: Contains a formyl group instead of a trifluoroethyl carbamoyl group.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is unique due to the presence of the trifluoroethyl carbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where enhanced stability and reactivity are required, such as in the development of enzyme inhibitors and advanced materials .
Propiedades
Fórmula molecular |
C9H9BF3NO3 |
|---|---|
Peso molecular |
246.98 g/mol |
Nombre IUPAC |
[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-2-1-3-7(4-6)10(16)17/h1-4,16-17H,5H2,(H,14,15) |
Clave InChI |
LHWIKYPWNFNLJJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(=O)NCC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)

![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)

![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)



![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)
